2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a difluorophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
The synthesis of 2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step synthetic routes. One common method includes the reaction of 2,5-difluorobenzaldehyde with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(2,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound also contains a difluorophenyl group but differs in its overall structure and functional groups.
2,5-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, but with an isocyanate functional group instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6F2N2O |
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Molecular Weight |
208.16 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChI Key |
WPUXVMRKSOMPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)F |
Origin of Product |
United States |
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